2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(3-phenyl-1-propenyl)-
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Overview
Description
2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(3-phenyl-1-propenyl)- is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(3-phenyl-1-propenyl)- typically involves multi-step organic reactions. The starting materials might include substituted anilines and aldehydes, which undergo condensation reactions followed by cyclization to form the pyrimidine ring. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be scaled up with considerations for cost-efficiency, safety, and environmental impact. Continuous flow reactors and automated systems might be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions could convert nitro groups to amines or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the aromatic rings or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition of enzyme activity or modulation of signal transduction pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: A simpler analog with similar core structure.
5-Phenylpyrimidine: Another derivative with a phenyl group at a different position.
3,4-Dichlorophenylpyrimidine: A compound with similar substituents on the aromatic ring.
Uniqueness
2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(3-phenyl-1-propenyl)- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
47434-16-2 |
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Molecular Formula |
C19H16Cl2N4 |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-6-[(E)-3-phenylprop-1-enyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C19H16Cl2N4/c20-14-10-9-13(11-15(14)21)17-16(24-19(23)25-18(17)22)8-4-7-12-5-2-1-3-6-12/h1-6,8-11H,7H2,(H4,22,23,24,25)/b8-4+ |
InChI Key |
WHXPNOOZKDOQEX-XBXARRHUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C=C/C2=C(C(=NC(=N2)N)N)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC=CC2=C(C(=NC(=N2)N)N)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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